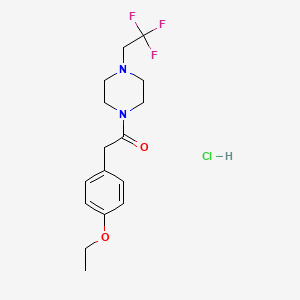
2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethoxy group and a piperazine ring substituted with a trifluoroethyl group, making it a unique molecule with interesting properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved by reacting 4-ethoxyphenol with an appropriate halogenating agent to introduce a reactive site for further reactions. The piperazine ring can be synthesized separately and then combined with the ethoxyphenyl component through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and controlled reaction conditions to ensure consistency and purity. The process would likely involve continuous flow chemistry to optimize production efficiency and minimize waste.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines or phenyl derivatives.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance the compound's binding affinity and selectivity, while the ethoxyphenyl group could contribute to its overall pharmacokinetic properties.
相似化合物的比较
Etofenprox: A related compound used as an insecticide.
Etonitazene: Another compound with a similar structure used in medical research.
Uniqueness: 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2.ClH/c1-2-23-14-5-3-13(4-6-14)11-15(22)21-9-7-20(8-10-21)12-16(17,18)19;/h3-6H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHLNUPWHEYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[(3,5-dichlorophenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2428341.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2428342.png)
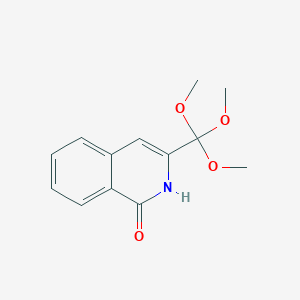
![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)

![4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine](/img/structure/B2428353.png)
![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)
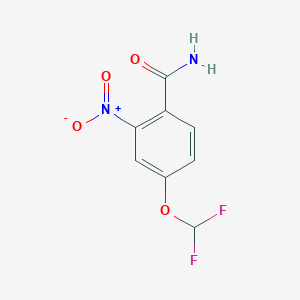
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine](/img/structure/B2428359.png)
![Spiro[3.3]heptane-2-thiol](/img/structure/B2428360.png)
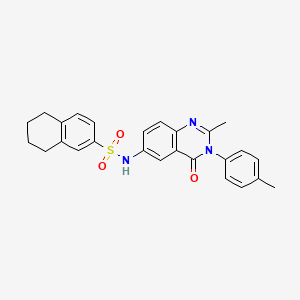
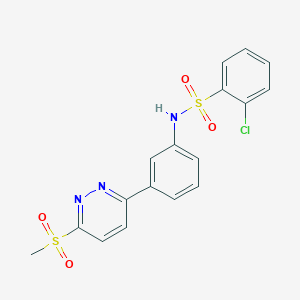
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2428363.png)
